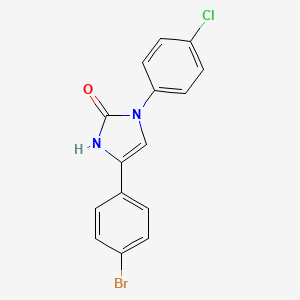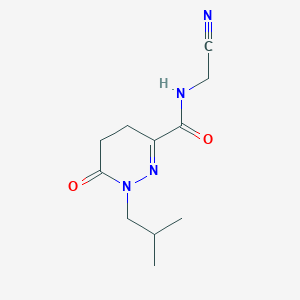
1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound characterized by its unique structure, which includes a benzhydryl group and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
-
Formation of the Benzhydryl Intermediate:
Starting Materials: Benzhydryl chloride and an appropriate amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.
Product: Benzhydryl amine.
-
Formation of the Tetrahydropyran Intermediate:
Starting Materials: 4-hydroxytetrahydro-2H-pyran.
Reaction Conditions: The hydroxyl group is protected using a suitable protecting group, such as a silyl ether.
Product: Protected tetrahydropyran derivative.
-
Coupling Reaction:
Starting Materials: Benzhydryl amine and the protected tetrahydropyran derivative.
Reaction Conditions: The coupling is facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Product: Coupled intermediate.
-
Deprotection and Urea Formation:
Starting Materials: Coupled intermediate.
Reaction Conditions: Deprotection of the tetrahydropyran derivative followed by reaction with an isocyanate to form the urea linkage.
Product: this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives, potentially altering the hydroxyl group on the tetrahydropyran ring.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms, possibly affecting the benzhydryl group or the urea linkage.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies with the type of substitution, often requiring catalysts or specific solvents.
Products: Substituted derivatives, modifying either the benzhydryl or tetrahydropyran moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
科学的研究の応用
1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues. The tetrahydropyran ring may enhance solubility and bioavailability.
類似化合物との比較
1-Benzhydryl-3-(hydroxymethyl)urea: Lacks the tetrahydropyran ring, potentially altering its solubility and binding properties.
1-Benzhydryl-3-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)urea: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness: 1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the benzhydryl and tetrahydropyran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
特性
IUPAC Name |
1-benzhydryl-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(21-15-20(24)11-13-25-14-12-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZLPWWXLFAJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)


![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)


![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)
![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

